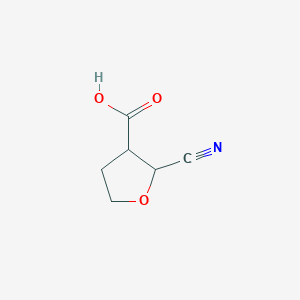

2-Cyanotetrahydrofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-cyanooxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9) |

InChI Key |

UFIINFABGPNFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanotetrahydrofuran 3 Carboxylic Acid

Historical and Current Synthetic Pathways

The synthesis of the 2-Cyanotetrahydrofuran-3-carboxylic acid core structure has evolved from fundamental organic reactions to more refined and specific methodologies. Early approaches often relied on multi-step sequences with moderate yields and limited stereocontrol, while current pathways aim for greater efficiency and selectivity.

Approaches Utilizing Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comyoutube.com This reaction is thermodynamically controlled and is widely used for its reliability and versatility. organic-chemistry.org

In the context of synthesizing this compound, the Michael addition provides a powerful tool for constructing the key C2-C3 bond and setting the stage for the subsequent cyclization to form the tetrahydrofuran (B95107) ring. A plausible synthetic route would involve the reaction of a nucleophilic cyanide source (the Michael donor) with an α,β-unsaturated ester or lactone containing the precursor to the tetrahydrofuran ring (the Michael acceptor).

The general mechanism proceeds in three key steps:

Formation of the Nucleophile: A base is used to deprotonate a precursor, generating a resonance-stabilized carbanion. masterorganicchemistry.com In this case, a cyanide salt or a compound like diethylaluminum cyanide could serve as the nucleophile.

Conjugate Addition: The cyanide nucleophile attacks the β-carbon of the α,β-unsaturated acceptor. wikipedia.orgmasterorganicchemistry.com This step is the core of the Michael addition and results in the formation of an enolate intermediate.

Protonation and Cyclization: The enolate is protonated to give the initial adduct. Subsequent intramolecular reaction, typically an SN2 displacement, by an appropriately positioned hydroxyl group leads to the closure of the tetrahydrofuran ring. Finally, hydrolysis of an ester group would yield the target carboxylic acid.

A hypothetical reaction scheme is presented below:

Michael Acceptor: Ethyl 2-(hydroxymethyl)acrylate

Michael Donor: Sodium Cyanide (NaCN)

Process: The cyanide ion adds to the acrylate, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group or attacks the ester, leading to the formation of the cyanotetrahydrofuran ring structure. Subsequent hydrolysis yields the carboxylic acid.

Development of Precursor Compounds and Their Chemical Transformations

The selection of appropriate precursor compounds is critical for the successful synthesis of the target molecule. Research into the synthesis of related tetrahydrofuran and furan (B31954) carboxylic acids provides insight into potential starting materials. researchgate.netresearchgate.net Precursors must contain the necessary functional groups arranged in a manner that facilitates the formation of the substituted tetrahydrofuran ring.

Key precursor strategies include:

From Lactones: Enantioenriched lactone carboxylic acids can serve as versatile building blocks for chiral tetrahydrofuran derivatives. researchgate.net A suitable γ-lactone precursor could be functionalized to introduce the cyano and carboxylic acid groups. For example, 2-Oxotetrahydrofuran-3-carboxylic acid could be a potential precursor, undergoing a series of transformations to introduce the cyano group at the C2 position.

From Dihydrofurans: Substituted dihydrofurans are common intermediates. For example, a synthetic pathway analogous to the synthesis of furan-3-carboxylic acid from 4-trichloroacetyl-2,3-dihydrofuran could be adapted. researchgate.net A dihydrofuran with appropriate leaving groups could undergo nucleophilic attack by a cyanide source, followed by oxidation or hydrolysis to yield the final product.

Acyclic Precursors: Synthesis can also commence from acyclic molecules that are designed to cyclize into the desired tetrahydrofuran ring. A common strategy involves an unsaturated hydroxy ester. A tandem reaction sequence, such as an epoxidation followed by cyanide-mediated ring-opening and cyclization, could be employed to construct the heterocyclic core with the desired substituents.

Advanced Synthetic Strategies

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a significant challenge in organic synthesis. Stereoselective and enantioselective methods are employed to produce specific stereoisomers of a chiral molecule. Given the two chiral centers at the C2 and C3 positions of the target molecule, achieving high diastereoselectivity and enantioselectivity is a primary goal.

Several advanced methods applicable to the synthesis of substituted tetrahydrofurans have been reported:

Catalytic Asymmetric Synthesis: The use of chiral catalysts allows for the conversion of prochiral starting materials into chiral products with high enantiomeric excess (ee). For instance, a copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been successfully used to prepare 2,5-polysubstituted tetrahydrofurans with up to 97% ee. chemistryviews.org A similar strategy could be adapted by using a γ,δ-unsaturated alcohol and a cyano-containing electrophile in a cyclization reaction.

[3+2] Annulation Reactions: These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. nih.gov Stereoselective [3+2] annulations, for example between an allylsilane and an aldehyde, can be used to construct the tetrahydrofuran ring with controlled stereochemistry. nih.gov

Substrate Control: This approach utilizes a chiral starting material to direct the stereochemical outcome of subsequent reactions. Starting with an enantiomerically pure precursor, such as a chiral lactone acid, ensures that the stereochemistry is maintained throughout the synthetic sequence. researchgate.net

Below is a table summarizing representative stereoselective methods used for the synthesis of substituted tetrahydrofurans, which could be adapted for the target molecule.

| Method | Catalyst/Reagent | Substrate Type | Stereoselectivity | Reference |

| Asymmetric Iodocyclization | Cu-catalyst / Chiral Ligand | γ,δ-Unsaturated Alcohol | High ee (up to 97%) | chemistryviews.org |

| [3+2] Annulation | Sn(OTf)₂ | Activated Cyclopropane & Aldehyde | High dr (20:1) | nih.gov |

| Oxidative Cyclization | RuO₄ | Polyene | Generates multiple stereocenters | nih.gov |

| Intramolecular O-alkylation | LiClO₄ | Enolate with tethered epoxide | Single Olefin Isomer | nih.gov |

Convergent and Divergent Synthetic Routes to the Core Structure

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. nih.gov Starting from a versatile tetrahydrofuran precursor, different functionalization reactions could be applied to introduce variations at specific positions. This strategy is particularly useful for creating analogs of the target molecule for structure-activity relationship studies. For example, a common precursor like 2-formyltetrahydrofuran-3-carboxylate could be converted into the target cyano acid, or alternatively, be subjected to other nucleophilic additions to create a diverse set of C2-substituted analogs.

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles that can be applied include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids, or biodegradable solvents derived from renewable sources can significantly reduce environmental impact. semanticscholar.orgeurjchem.com For example, performing reactions in waste curd water has been shown to be effective for the synthesis of coumarin-3-carboxylic acids. eurjchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Reactions like cycloadditions are inherently atom-economical.

Catalysis: The use of catalytic reagents, especially biocatalysts (enzymes) or recyclable heterogeneous catalysts, is preferred over stoichiometric reagents. Catalysts can operate under milder conditions and reduce energy consumption and waste generation.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce solvent waste. A tandem Michael addition-cyclization reaction would be an excellent example of a one-pot process for this synthesis.

By integrating these advanced stereoselective, strategic, and green chemistry principles, the synthesis of this compound can be achieved with high levels of precision, efficiency, and environmental responsibility.

Chemical Reactivity and Transformation Studies of 2 Cyanotetrahydrofuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation. Its reactivity can be enhanced through various activation strategies.

The conversion of the carboxylic acid group in 2-Cyanotetrahydrofuran-3-carboxylic acid into esters and amides is a fundamental transformation.

Esterification: The formation of esters is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-cyanotetrahydrofuran-3-carboxylate. chemguide.co.uk Alternative methods for esterification that proceed under milder conditions involve the use of coupling agents or conversion of the carboxylic acid to a more reactive intermediate. organic-chemistry.orgmedcraveonline.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgkhanacademy.org A more common and efficient approach involves the use of coupling agents or "activating agents" that convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.orgnih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed for this purpose. youtube.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the corresponding amide. youtube.com For instance, substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides have been synthesized through such coupling reactions. google.com

| Reactant | Reagent/Conditions | Product | Product Class |

| Methanol | H₂SO₄ (catalyst), Heat | Methyl 2-cyanotetrahydrofuran-3-carboxylate | Ester |

| Benzylamine | DCC, CH₂Cl₂ | N-benzyl-2-cyanotetrahydrofuran-3-carboxamide | Amide |

| Aniline | EDCI, HOBt | N-phenyl-2-cyanotetrahydrofuran-3-carboxamide | Amide |

| Isopropanol | SOCl₂, then Isopropanol | Isopropyl 2-cyanotetrahydrofuran-3-carboxylate | Ester |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are generally stable to heat, those with an electron-withdrawing group at the β-position, such as β-keto acids or β-cyano acids, undergo decarboxylation much more readily upon heating. masterorganicchemistry.com

This compound fits this structural motif. The cyano group is a strong electron-withdrawing group positioned beta to the carboxyl group. This arrangement facilitates decarboxylation through a cyclic, concerted transition state. masterorganicchemistry.com Upon heating, the carboxylic acid proton is transferred to the nitrogen of the cyano group, while the carbon-carbon bond between the carboxyl group and the ring breaks. This process is accompanied by the formation of a carbon-carbon double bond and the release of CO₂. The initial product is an enol-like intermediate which then tautomerizes to the more stable final product, 2-cyanotetrahydrofuran. youtube.comyoutube.com This reaction pathway is analogous to the well-known decarboxylation of β-keto acids. masterorganicchemistry.comyoutube.com

| Starting Material | Conditions | Key Intermediate | Final Product |

| This compound | Heat (Δ) | Cyclic (6-membered) transition state | 2-Cyanotetrahydrofuran + CO₂ |

To overcome the relatively low reactivity of the carboxylic acid hydroxyl group as a leaving group, various activation strategies are employed, particularly for the synthesis of esters and amides under mild conditions. nih.govyoutube.com These methods involve converting the carboxylic acid into a more electrophilic species.

Common activation strategies include:

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acid chloride. This derivative readily reacts with nucleophiles such as alcohols and amines. youtube.com

Conversion to Acid Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides. These are also effective acylating agents, though generally less reactive than acid chlorides. youtube.com

Use of Carbodiimide Coupling Agents: As mentioned previously, reagents like DCC and EDCI activate the carboxylic acid by forming an O-acylisourea intermediate. youtube.com This intermediate is highly susceptible to nucleophilic attack and is a cornerstone of modern amide bond formation and peptide synthesis. youtube.com

Formation of Active Esters: The carboxylic acid can be converted into an "active ester" using reagents like N-hydroxysuccinimide (NHS) or various phenolic compounds. These esters are more reactive towards aminolysis than simple alkyl esters.

| Activating Agent | Intermediate Formed | Typical Application |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Amide and Ester Synthesis |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amide Synthesis |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | O-Acylisourea | Amide Synthesis (water-soluble byproduct) |

| Trichlorotriazine (TCT) | Vilsmeier-type adduct | Amide and Ester Synthesis rsc.org |

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be transformed into a variety of other functional groups through reactions such as hydrolysis, reduction, and addition of nucleophiles. nih.govopenstax.org

The hydrolysis of the cyano group in this compound provides a direct route to tetrahydrofuran-2,3-dicarboxylic acid. This transformation can be carried out under either acidic or basic conditions. researchgate.netlibretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. chemistrysteps.com However, under basic conditions, the final product is the disodium (B8443419) salt of the dicarboxylic acid (disodium tetrahydrofuran-2,3-dicarboxylate). Subsequent acidification is required to protonate the carboxylate groups and isolate the free tetrahydrofuran-2,3-dicarboxylic acid. libretexts.org

The carbon atom of the cyano group is electrophilic and can be attacked by various nucleophiles. nih.govlibretexts.org These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the cyano group. The initial addition forms an imine anion, which upon acidic workup is hydrolyzed to a ketone. This provides a method for converting the cyano group into a carbonyl group while forming a new C-C bond. Reduction of the cyano group, for example with lithium aluminum hydride (LiAlH₄), leads to the formation of a primary amine, yielding (3-(aminomethyl)tetrahydrofuran-2-yl)methanol after concomitant reduction of the carboxylic acid. youtube.com

Cyclization Reactions: The presence of both a cyano group and a carboxylic acid (or its derivative) on the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. researchgate.net For example, under certain conditions, the carboxylate oxygen could potentially act as an internal nucleophile, or the molecule could react with external reagents containing two nucleophilic sites to form a new ring. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of fused pyrazole (B372694) derivatives. Radical-mediated cyclization reactions involving nitriles are also known methods for constructing fused heterocyclic systems. researchgate.net

| Reagent | Reaction Type | Potential Product | Product Class |

| H₂O, H⁺, Heat | Hydrolysis | Tetrahydrofuran-2,3-dicarboxylic acid | Dicarboxylic Acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Hydrolysis | Tetrahydrofuran-2,3-dicarboxylic acid | Dicarboxylic Acid |

| 1. CH₃MgBr; 2. H₃O⁺ | Nucleophilic Addition | 2-Acetyltetrahydrofuran-3-carboxylic acid | Keto Acid |

| 1. LiAlH₄; 2. H₂O | Reduction | (3-(Aminomethyl)tetrahydrofuran-2-yl)methanol | Amino Alcohol |

Reactions Involving the Tetrahydrofuran (B95107) Ring System

The reactivity of the tetrahydrofuran core in this compound is influenced by the electron-withdrawing nature of the adjacent cyano and carboxylic acid groups. These substituents can affect the electron density of the ring oxygen and the surrounding carbon atoms, thereby modulating their reactivity towards various reagents.

While specific studies on the ring-opening and ring-expansion of this compound are not extensively documented in publicly available literature, general principles of tetrahydrofuran chemistry suggest potential pathways. Acid-catalyzed ring-opening, for instance, typically proceeds via protonation of the ring oxygen, followed by nucleophilic attack. The presence of the cyano and carboxylic acid groups at the 2 and 3-positions may influence the regioselectivity of such an attack.

Ring expansion of tetrahydrofuran derivatives can be achieved under specific conditions, often involving carbene or carbenoid insertions, or rearrangements of suitably functionalized substrates. However, experimental data detailing such transformations for this compound remains limited.

The stereochemistry of the substituents at the 2 and 3-positions of the tetrahydrofuran ring plays a critical role in directing the approach of reagents and influencing the stereochemical outcome of subsequent reactions. Research has demonstrated that the cis-isomer of this compound can be used to synthesize fused heterocyclic systems with retention of stereochemistry.

In a notable study, the reaction of cis-2-Cyanotetrahydrofuran-3-carboxylic acid with various primary amines under thermal conditions leads to the formation of cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones. This transformation proceeds through an initial amidation followed by an intramolecular cyclization involving the cyano group. The preservation of the cis-stereochemistry in the final product highlights the stereochemical control exerted by the starting material's configuration.

The following table summarizes the synthesis of various N-substituted cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones from cis-2-Cyanotetrahydrofuran-3-carboxylic acid and corresponding amines.

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-benzyl-cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione | 85 |

| Aniline | N-phenyl-cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione | 82 |

| 4-Methylaniline | N-(4-methylphenyl)-cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione | 88 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione | 90 |

| 4-Chloroaniline | N-(4-chlorophenyl)-cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione | 87 |

This stereospecific reaction underscores the importance of the inherent stereochemistry of the tetrahydrofuran ring in dictating the architecture of the resulting products.

Direct electrophilic or nucleophilic substitution on the carbon atoms of the tetrahydrofuran ring in this compound is challenging due to the saturated nature of the heterocycle. Reactions typically require prior functionalization or activation of the ring. For instance, the introduction of a leaving group on the ring could pave the way for nucleophilic substitution.

The electron-withdrawing substituents at C2 and C3 would be expected to deactivate the ring towards electrophilic attack. Conversely, they might render the protons on the ring more acidic, potentially allowing for deprotonation followed by reaction with an electrophile. However, specific documented examples of such electrophilic or nucleophilic substitutions on the tetrahydrofuran core of this particular molecule are not readily found in the reviewed scientific literature. Further research is needed to fully elucidate the potential for such transformations.

Derivatives and Analogs of 2 Cyanotetrahydrofuran 3 Carboxylic Acid

Stereochemical Aspects and Diastereoselective Formation of DerivativesThe stereochemistry of tetrahydrofuran (B95107) derivatives is a crucial aspect of their chemistry.

Control of Relative and Absolute Stereochemistry in Product FormationInformation on how the stereocenters of the starting material influence the stereochemical outcome of subsequent reactions is necessary. This would include details on any diastereoselective or enantioselective methods employed in the synthesis of its derivatives.

Once the relevant primary research articles or patents detailing these specific transformations of 2-Cyanotetrahydrofuran-3-carboxylic acid become available, a comprehensive and scientifically accurate article can be generated that adheres to the requested structure and content.

Computational and Mechanistic Investigations of 2 Cyanotetrahydrofuran 3 Carboxylic Acid and Its Reactions

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to map out these intricate pathways, identifying intermediates and transition states that are often too fleeting to be observed experimentally.

Computational Pathways for Cyclization Reactions

Cyclization reactions are critical for the synthesis of heterocyclic compounds like tetrahydrofuran (B95107). Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways of such transformations. rsc.org For a precursor to 2-Cyanotetrahydrofuran-3-carboxylic acid, these calculations can determine the most energetically favorable route to ring formation.

The process involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final cyclized product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Reaction Path Following: Mapping the entire energetic landscape from reactant to product to ensure the identified transition state correctly connects them.

These studies can reveal whether a reaction proceeds through a concerted mechanism (all bonds forming and breaking simultaneously) or a stepwise pathway involving one or more intermediates. For instance, DFT calculations have been used to show that ring expansions of oxetanes to form tetrahydrofuran derivatives proceed via a diradical pathway. rsc.org

Investigation of Stereochemical Control and Selectivity in Transformations

The biological and chemical properties of a molecule are often dictated by its stereochemistry. This compound possesses chiral centers, meaning control over the 3D arrangement of its atoms during synthesis is paramount. Computational studies are vital for understanding and predicting the stereochemical outcome of reactions.

Methods such as the palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes show that high diastereoselectivity (favoring one stereoisomer over others) can be achieved. nih.gov Computational models can rationalize these outcomes by examining the transition states leading to different stereoisomers. The model that predicts the lowest energy transition state corresponds to the major product observed experimentally. Factors influencing stereoselectivity, such as steric hindrance and electronic effects of substituents, can be systematically investigated to optimize reaction conditions for the desired outcome. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deep, quantitative understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. wavefun.com These methods range from semi-empirical approaches to high-level ab initio calculations.

Conformational Analysis and Energy Minimization Studies

Molecules are not static entities; they exist as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. researchgate.net Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. drugdesign.org

For this compound, key areas of conformational flexibility include the puckering of the tetrahydrofuran ring and the orientation of the cyano and carboxylic acid groups. The carboxylic acid group itself is known to exist primarily in syn and anti conformations, referring to the dihedral angle of the O=C–O–H bond. Quantum mechanical studies on simpler carboxylic acids, like acetic acid, have shown that while the syn conformer is more stable in the gas phase, the anti conformer can be favored in aqueous solutions and the energy difference between them is small enough for both to be present. nih.gov

A conformational analysis of this compound would involve systematically rotating its flexible bonds and calculating the energy of each resulting structure. This exploration of the potential energy surface reveals the global minimum (the most stable conformer) and other low-energy local minima that may be significantly populated at room temperature. researchgate.net Theoretical studies on similar structures like tetrahydrofurfuryl alcohol have identified multiple stable conformers by considering the interplay between ring puckering and side-group orientation. scispace.com

| Phase | Favored Conformer | Calculated Relative Free Energy (kcal/mol) | Reference Method |

|---|---|---|---|

| Gas Phase | Syn | ~5.9 - 6.2 | MD Umbrella Sampling nih.gov |

| Aqueous Phase | Anti | ~ -0.7 to -1.4 | MD Umbrella Sampling nih.gov |

| Gas Phase (QM) | Syn | ~5 - 7 | QM Torsion Drive nih.gov |

| Implicit Solvent (QM) | Syn | ~2 - 3 | QM Torsion Drive nih.gov |

This table illustrates the type of data generated from conformational analyses of carboxylic acids. The specific values would differ for this compound but the principles remain the same.

Transition State Modeling and Reaction Energetics

Modeling the transition state is crucial for calculating the activation energy of a reaction, which determines its rate. Quantum chemical methods like DFT (e.g., with the B3LYP functional) or more advanced methods like Coupled-Cluster (e.g., DLPNO-CCSD(T)) are used to locate and characterize the geometry and energy of transition states. scispace.comchemrxiv.org

For a reaction involving this compound, such as a nucleophilic attack or a cyclization, researchers would model the proposed mechanism. The calculated activation energy (the difference in energy between the reactants and the transition state) can then be used in the Arrhenius equation to predict the reaction rate constant. Comparing the activation energies of competing reaction pathways allows for the prediction of the major product. For example, computational studies on the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate calculated effective reaction barriers to compare different catalysts and pathways. chemrxiv.org

| Reaction Pathway | Computational Method | Relative Energy of Reactants (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Pathway A (Desired) | DFT/B3LYP | 0.0 | +15.2 | 15.2 |

| Pathway B (Side-product) | DFT/B3LYP | 0.0 | +21.5 | 21.5 |

This table provides a hypothetical example of how transition state modeling can be used to compare the feasibility of different reaction pathways. Lower activation energy indicates a faster, more favorable reaction.

In Silico Predictions of Reactivity and Synthetic Feasibility

Beyond mechanistic insights, computational tools can predict reactivity and screen for synthetic feasibility before experiments are conducted. This in silico approach saves time and resources by focusing laboratory efforts on the most promising reactions.

Machine learning models, such as Message Passing Neural Networks (MPNN), are increasingly used to predict the outcomes of chemical reactions. nih.gov These models are trained on large datasets of known reactions and can learn to identify patterns that correlate chemical structures with reactivity. For a compound like this compound, such a model could predict its likelihood of success in a specific reaction, estimate the yield, or identify which parts of the molecule are most likely to react. nih.gov

For instance, in silico classification models have been developed to predict whether a compound will form reactive metabolites, which is a crucial aspect of drug discovery. nih.gov Similar approaches could be applied to assess the general reactivity profile of this compound or to screen for potential synthetic routes by predicting the feasibility of various bond-forming reactions.

Applications of 2 Cyanotetrahydrofuran 3 Carboxylic Acid and Its Scaffolds in Medicinal Chemistry

Scaffold Design and Diversity Generation for Drug Discovery

Utilization as a Core Structure for Structurally Related Bioactive Compounds

The tetrahydrofuran (B95107) (THF) ring is a prevalent core structure in a multitude of natural products and synthetic bioactive compounds. Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it a desirable scaffold in drug design. For instance, a tetrahydrofuran analog of the potent antiproliferative natural product FR901464 has been synthesized and evaluated. nih.gov Although this analog was found to be significantly less potent than its tetrahydropyran (B127337) counterpart, its synthesis demonstrates the utility of the THF ring as a foundational element for building complex molecules with potential therapeutic applications. nih.gov The presence of both a cyano and a carboxylic acid group on the THF ring of 2-Cyanotetrahydrofuran-3-carboxylic acid offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives to explore structure-activity relationships.

Application of Scaffold Hopping Strategies in Chemical Space Exploration

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound, often leading to improved properties or novel intellectual property. nih.govresearchgate.netnih.govbhsai.org This technique involves replacing the central core of a molecule while aiming to maintain the original orientation of key binding groups. nih.gov The this compound scaffold could serve as a novel chemotype discovered through scaffold hopping from an existing pharmacophore. Conversely, it could be the starting point for generating new scaffolds by replacing the THF ring with other five-membered heterocycles (e.g., pyrrolidine, thiolane) or by altering the ring size. nih.govnih.gov Such strategies are crucial for navigating chemical space to discover compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com

Mechanistic Studies of Biological Activity of Derivatives (Excluding Clinical Data)

Structure-Activity Relationship (SAR) Studies of Analogs

The relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. mans.edu.egwikipedia.org For analogs related to the this compound scaffold, SAR studies provide critical insights. For example, in a series of furan-based carboxylic acids designed as antitubercular agents, the nature and position of substituents on an attached phenyl ring were found to be crucial for activity. The introduction of cyano (CN) and trifluoromethyl (CF3) groups at specific positions resulted in a compound with potent inhibitory properties and good antitubercular activity. mdpi.com

Similarly, studies on furan (B31954) and dihydrofuran derivatives have shown that antibacterial activity is highly dependent on the substitution pattern on the heterocyclic ring. ijrti.orgderpharmachemica.com For instance, late-stage functionalization of 5-nitrofurans, introducing groups like hydroxyl, azido, or cyano, significantly altered their antibacterial potency against S. aureus and E. coli. nih.gov These findings suggest that systematic modification of the this compound scaffold—by altering substituents on the THF ring or derivatizing the carboxylic acid and cyano groups—would be a critical step in optimizing its potential biological activities.

Exploration of Mechanisms of Action on Enzyme Targets or Receptors, e.g., relation to ethosuximide (B1671622) mechanism, β-lactamase inhibition

Relation to Ethosuximide Mechanism: Ethosuximide, an anticonvulsant drug, features a five-membered pyrrolidine-2,5-dione ring. Its mechanism involves the inhibition of T-type calcium channels in thalamocortical neurons. The structural similarity of a five-membered heterocyclic ring in this compound suggests that its derivatives could potentially be explored for similar neurological targets, although significant chemical modification would be required to mimic the pharmacophore of ethosuximide.

β-Lactamase Inhibition: β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comresearchgate.net The development of β-lactamase inhibitors (BLIs) is a key strategy to overcome this resistance. nih.gov While many inhibitors are themselves β-lactam derivatives, non-β-lactam structures have also proven effective. mdpi.com The penem (B1263517) antibiotic Faropenem, which contains a tetrahydrofuran ring, is resistant to hydrolysis by some β-lactamases and acts as a substrate for others, including KPC-2 and various metallo-β-lactamases. nih.gov This indicates that the tetrahydrofuran moiety can interact with the active site of these resistance enzymes. The carboxylic acid group on the this compound scaffold could potentially mimic the carboxylate of β-lactam antibiotics, which is crucial for binding to the β-lactamase active site, suggesting a potential, albeit speculative, role for its derivatives as novel BLIs.

Investigations into Antiproliferative, Antitubercular, Antibacterial, and Herbicidal Activities of Scaffold-Derived Compounds

Antiproliferative Activity: The tetrahydrofuran scaffold is present in molecules with demonstrated antiproliferative effects. A synthetic analog of the natural product FR901464, which contains a tetrahydrofuran ring instead of the native tetrahydropyran, was tested against several human cancer cell lines. nih.gov As shown in the table below, this compound displayed activity, albeit at micromolar concentrations, highlighting the potential of the THF scaffold in the design of anticancer agents. nih.gov Further exploration of derivatives of this compound could yield compounds with improved potency.

| Cell Line | Compound (Analog 1) GI₅₀ (μM) | Positive Control (Doxorubicin) GI₅₀ (μM) |

|---|---|---|

| HCT-116 (Colon Cancer) | 1.5 | 0.024 |

| LS174T (Colon Cancer) | 2.1 | 0.029 |

| A549 (Lung Cancer) | 2.0 | 0.043 |

Antitubercular Activity: Furan-containing molecules have been extensively investigated as potential treatments for tuberculosis. nih.govaimspress.com A series of furan-based carboxylic acids were developed as inhibitors of salicylate (B1505791) synthase (MbtI), an essential enzyme in Mycobacterium tuberculosis. mdpi.com One lead compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, demonstrated significant inhibitory activity against the MbtI enzyme and potent antitubercular effects. mdpi.com The presence of both the furan core (an unsaturated analog of THF) and a cyano group in this active compound underscores the potential of the this compound scaffold in the development of new antitubercular agents. mdpi.comnih.gov

Antibacterial Activity: Derivatives of furan, dihydrofuran, and tetrahydrofuran have been reported to possess antibacterial properties. ijrti.orgderpharmachemica.comysu.amresearchgate.net For example, various 2,5-dihydro-2-oxofuran derivatives showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of standard drugs like furazolidone. derpharmachemica.com Similarly, modifications to the 5-nitrofuran scaffold, a known class of antibacterial agents, have yielded compounds with potent activity against S. aureus and E. coli. nih.gov These findings support the exploration of the this compound core for developing novel antibacterial agents.

Herbicidal Activity: Carboxylic acids and their derivatives are a well-established class of herbicides, targeting various biosynthetic pathways and enzymes in plants. researchgate.netnih.gov For example, phenoxy carboxylic acids act as synthetic auxins, causing abnormal growth in dicotyledonous weeds. encyclopedia.pub More relevantly, analogs of cyclopropane-1,1-dicarboxylic acid have been designed as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway, and have shown herbicidal effects. nih.gov This demonstrates that small, cyclic carboxylic acid structures can be effective herbicides, suggesting a potential application for derivatives of this compound in agriculture.

Role as an Intermediate in Total Synthesis of Complex Molecules and APIs

The this compound scaffold represents a highly functionalized and stereochemically rich building block in organic synthesis. Its inherent functionalities—a nitrile and a carboxylic acid—are synthetically versatile, serving as precursors to a wide array of other chemical groups. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions, while the carboxylic acid can be readily converted into esters, amides, or other derivatives. This dual functionality, combined with the stable tetrahydrofuran core that mimics the furanose ring of nucleosides, makes this compound a valuable intermediate in the synthesis of complex molecular architectures and Active Pharmaceutical Ingredients (APIs).

Integration into Convergent Total Synthesis Strategies

The this compound scaffold is exceptionally well-suited for convergent strategies, particularly in the synthesis of C-nucleoside analogues. In this context, the synthesis can be divided into the preparation of two key fragments:

The Tetrahydrofuran Core: A chiral, functionalized derivative of this compound (e.g., a protected methyl ester) is prepared. This fragment acts as a mimic of the ribose or deoxyribose sugar found in natural nucleosides.

The Heterocycle Precursor: A second fragment containing the necessary atoms to form the heterocyclic base is synthesized separately.

These two fragments are then coupled in a key bond-forming reaction, followed by final cyclization and deprotection steps to yield the target molecule. The use of a pre-functionalized intermediate like the cyanotetrahydrofuran derivative allows for precise control over stereochemistry and the introduction of diverse functional groups for late-stage modification. This method is highly modular, enabling the creation of a library of analogues by simply varying the structure of either fragment.

The table below illustrates a conceptual convergent synthesis utilizing this strategy.

| Fragment A: Tetrahydrofuran Core | Fragment B: Heterocycle Precursor | Key Coupling Reaction | Final Product (Example) |

| Methyl (2R,3S)-2-cyano-tetrahydrofuran-3-carboxylate | A functionalized β-ketoester | Knoevenagel Condensation / Michael Addition Cascade | A substituted pyridinone C-nucleoside analogue |

| (2R,3S)-3-(Aminomethyl)-tetrahydrofuran-2-carbonitrile (derived from the acid) | A 1,3-dicarbonyl compound | Paal-Knorr Synthesis | A pyrrole-based C-nucleoside analogue |

Contribution to the Construction of Natural Product Analogs

The modification of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity. The this compound scaffold is a valuable starting point for creating analogs of C-nucleoside antibiotics, such as Showdomycin. nih.gov Showdomycin, isolated from Streptomyces showdoensis, exhibits significant antitumor and antibiotic activity but also suffers from toxicity.

The core structure of Showdomycin features a maleimide (B117702) heterocycle linked via a C-C bond to a tetrahydrofuran ring. acs.org The 2-cyano and 3-carboxy groups on the target intermediate provide ideal anchor points for constructing novel heterocyclic systems to replace the native maleimide ring. For example, these two functional groups can be elaborated through condensation reactions with various reagents to form different five- or six-membered heterocycles. This allows chemists to systematically alter the electronics, size, and hydrogen-bonding capabilities of the nucleobase mimic, leading to the generation of novel analogs with potentially superior therapeutic profiles.

The strategic value lies in the ability to create structural diversity. The nitrile and carboxylic acid can be transformed into a 1,3-dinitrile, an amino acid, a β-keto ester, or other bifunctional arrangements, each of which can serve as a precursor to a different class of heterocycle. This versatility is crucial for structure-activity relationship (SAR) studies to identify analogs with enhanced biological activity.

The following table compares the structure of the natural product Showdomycin with a potential analog synthesized from the this compound intermediate.

| Compound | Tetrahydrofuran Ring | Heterocyclic Moiety | Synthetic Origin of Heterocycle |

| Showdomycin (Natural Product) | Substituted tetrahydrofuran | Maleimide | Biosynthetically derived |

| Hypothetical Analog | Substituted tetrahydrofuran | Substituted Pyrazole (B372694) | Formed via condensation of a hydrazine (B178648) with a 1,3-dicarbonyl precursor derived from the cyano and carboxylate groups of the intermediate |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid and its derivatives should prioritize green and sustainable chemistry principles. rsc.orgnih.govrsc.org Current synthetic strategies for substituted tetrahydrofurans often rely on multi-step processes that may involve hazardous reagents and generate significant waste. datapdf.comnih.govorganic-chemistry.org Future research should focus on developing atom-economical and environmentally benign methodologies.

Key areas for exploration include:

Catalytic Domino Reactions: Designing one-pot domino or cascade reactions that can construct the core tetrahydrofuran (B95107) ring with the desired cyano and carboxylic acid functionalities in a single, efficient operation. rsc.org Lewis base catalysis, for example, has shown promise in the synthesis of highly substituted tetrahydrofurans. rsc.org

Biocatalysis: Employing enzymes or whole-cell systems for the stereoselective synthesis of chiral variants of the target molecule. This approach offers high selectivity under mild reaction conditions, significantly reducing the environmental impact.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage.

Renewable Feedstocks: Investigating synthetic routes that begin from abundant and renewable biomass sources. rsc.orgrsc.org Lignans and other natural products containing tetrahydrofuran moieties suggest that biosynthetic pathways could inspire sustainable chemical syntheses. nih.gov

| Proposed Synthetic Strategy | Key Advantages | Potential Catalyst/Reagent | Hypothetical Yield |

| [3+2] Cycloaddition | High atom economy, convergent | Organocatalysts, Lewis acids | >85% |

| Biocatalytic Desymmetrization | High enantioselectivity | Lipases, Dehydrogenases | >90%, >99% ee |

| Flow-based Hydrogenation/Cyclization | Scalability, safety, precise control | Heterogeneous Pd/C catalyst | >95% |

| Conversion from Chitin Derivatives | Use of renewable feedstock | Acid/base catalysts | 60-70% |

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for its future applications. Advanced spectroscopic and computational methods can provide unprecedented insights into its molecular behavior.

Advanced Spectroscopic Techniques: While standard NMR and IR spectroscopy are essential for basic characterization, more sophisticated techniques are needed for a complete picture.

Vibrational Circular Dichroism (VCD): For chiral versions of the molecule, VCD can be used to study intermolecular associations, such as dimerization through hydrogen bonding of the carboxylic acid group, and to determine the absolute configuration. nih.gov

Rotational Spectroscopy: This high-resolution technique can definitively establish the gas-phase conformational preferences of the molecule, providing precise structural data that can be benchmarked against computational models. nih.govd-nb.inforesearchgate.netnih.govrsc.org Studies on the related tetrahydro-2-furoic acid have shown that multiple conformers can coexist, and their relative populations can be determined. d-nb.inforesearchgate.netnih.gov

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are indispensable for predicting stable conformers, calculating spectroscopic parameters to aid in experimental assignments, and mapping out reaction mechanisms. maxapress.comrsc.orgresearchgate.net Computational studies can elucidate the transition states of synthetic reactions, helping to rationalize observed stereoselectivities and optimize reaction conditions. datapdf.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze non-covalent interactions that stabilize certain conformations, providing a deeper understanding of the molecule's structural preferences. researchgate.net

| Technique | Information Gained | Relevance to Future Research |

| Rotational Spectroscopy | Precise molecular geometry, conformational populations | Validation of computational models, understanding intrinsic structural preferences |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase structure | Quality control for enantioselective synthesis, understanding aggregation |

| DFT Calculations | Relative conformer energies, reaction pathways | Guiding synthetic strategy, interpreting complex spectra |

| AIM/NCI Analysis | Nature and strength of intramolecular interactions | Rationalizing conformational stability |

Further Diversification of Chemical Space through Library Synthesis

The this compound scaffold is an ideal starting point for Diversity-Oriented Synthesis (DOS). nih.govmdpi.com The presence of two distinct and reactive functional groups—a nitrile and a carboxylic acid—allows for orthogonal chemical modifications, enabling the rapid generation of a library of diverse analogs.

Future research should focus on:

Multi-Component Reactions (MCRs): Utilizing the amine (derived from reduction of the nitrile) or the carboxylic acid in MCRs like the Ugi or Biginelli reactions can rapidly introduce multiple points of diversity in a single step. nih.gov

Click Chemistry: Converting the carboxylic acid to an alcohol and then to an azide (B81097) would enable the use of Sharpless azide-alkyne "click" chemistry to append a wide variety of fragments, a proven strategy for building chemical libraries. nih.gov

Scaffold Decoration: Systematically modifying the cyano and carboxylic acid groups to amides, esters, tetrazoles, and other bioisosteres to explore the structure-activity relationship (SAR) for potential biological targets.

This approach would generate a library of compounds with varied stereochemistry, shape, and functionality, suitable for high-throughput screening in drug discovery programs. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Scaffold Optimization

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.govcas.orgnih.gov Furthermore, forward-prediction models can assess the likelihood of success for a proposed reaction under various conditions, saving time and resources. beilstein-journals.orgacs.org

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, catalyst loading, solvent) to identify the optimal conditions for yield and selectivity with a minimal number of experiments. nih.govresearchgate.netresearchgate.netrsc.org

Scaffold Optimization and Property Prediction: Once a library of derivatives is synthesized (or even virtually enumerated), ML models can predict their physicochemical properties, biological activities, and potential toxicity. digitellinc.comnih.govnih.gov This in silico screening allows researchers to prioritize the most promising compounds for actual synthesis and biological testing, dramatically accelerating the discovery of new lead compounds. researchgate.netpharmafeatures.comnih.gov The integration of AI with high-throughput experimentation platforms can create a closed-loop, autonomous system for reaction optimization and discovery. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Planning | Identify novel and efficient synthetic routes | Reduce development time and cost |

| Reaction Optimization | Maximize yield and selectivity with fewer experiments | Improve process efficiency and sustainability |

| Virtual Screening | Prioritize derivative synthesis based on predicted activity | Focus resources on the most promising compounds |

| De Novo Design | Generate novel structures with desired properties | Accelerate lead identification in drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.